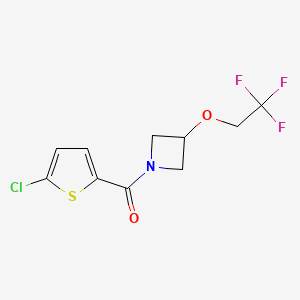
(5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H9ClF3NO2S and its molecular weight is 299.69. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
This structure features a chlorothiophen moiety and an azetidine ring with a trifluoroethoxy substituent. These structural components contribute to its unique biological properties.
Metalloenzyme Modulation
Research indicates that this compound exhibits significant metalloenzyme modulating activity . Metalloenzymes play crucial roles in various biological processes, including metabolism and signal transduction. The modulation of these enzymes can lead to therapeutic effects in diseases where metalloenzymes are implicated. Specifically, the compound has been shown to inhibit certain metalloenzymes effectively, making it a candidate for drug development targeting conditions such as cancer and neurodegenerative diseases .
Antimicrobial Properties
In vitro studies have revealed that this compound possesses antimicrobial properties against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The activation of apoptotic pathways was confirmed through assays measuring caspase activity and cell viability in various cancer cell lines. This suggests potential applications in cancer therapy .
Case Study 1: Inhibition of Metalloenzymes
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound as a metalloenzyme inhibitor. The results indicated that it effectively inhibited the enzyme activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The IC50 values were reported in the nanomolar range, highlighting its potency .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential .
Research Findings
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-8-2-1-7(18-8)9(16)15-3-6(4-15)17-5-10(12,13)14/h1-2,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQBXUUTSNAUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













